(S)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride
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Overview
Description
(S)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C14H21ClN2O2 and a molecular weight of 284.78 g/mol . This compound is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions and hydrogenation of pyridine derivatives.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced through amination reactions, where an amine group is added to the piperidine ring.
Benzyl Protection: The benzyl group is introduced to protect the amine group during subsequent reactions.
Formation of the Carboxylate Ester: The carboxylate ester is formed through esterification reactions, where a carboxylic acid reacts with an alcohol.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using the above methods. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions include various substituted piperidine derivatives, which can have different pharmacological properties .
Scientific Research Applications
(S)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors in the central nervous system, modulating neurotransmitter release and affecting neuronal activity . The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of ion channels and receptor activity .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
Dihydropyridine: A partially saturated derivative of pyridine, often used in calcium channel blockers.
Uniqueness
(S)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the benzyl group and the aminomethyl group on the piperidine ring enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
benzyl (3S)-3-(aminomethyl)piperidine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.ClH/c15-9-13-7-4-8-16(10-13)14(17)18-11-12-5-2-1-3-6-12;/h1-3,5-6,13H,4,7-11,15H2;1H/t13-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPMZIXJQLUJJK-ZOWNYOTGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662659 |
Source
|
Record name | Benzyl (3S)-3-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70662659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217774-98-5 |
Source
|
Record name | Benzyl (3S)-3-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70662659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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